Synthesis and Process Optimization of 5-Amino-1-(propan-2-yl)piperidin-2-one: A Comprehensive Technical Guide
Synthesis and Process Optimization of 5-Amino-1-(propan-2-yl)piperidin-2-one: A Comprehensive Technical Guide
Introduction
5-Amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9), also widely known as 5-amino-1-isopropylpiperidin-2-one, is a highly versatile nitrogen-containing heterocyclic building block[1]. Featuring a rigidified delta-lactam core and a primary amine, this compound is extensively utilized in modern medicinal chemistry[2]. It is particularly valuable in the design of kinase inhibitors, PARP inhibitors, and cereblon-based PROTACs, where the piperidinone ring provides optimal vectors for hydrogen bonding, and the isopropyl group enhances both lipophilicity and metabolic stability[3].
Retrosynthetic Analysis and Strategy Selection
When designing a scalable synthesis for this target, chemists must navigate the competing reactivity of two distinct nitrogen atoms: the primary amine and the secondary lactam.
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De Novo Synthesis: Constructing the ring from acyclic precursors (e.g., via Dieckmann condensation or from aspartic acid derivatives) is possible but requires multiple steps and chiral pool starting materials, drastically reducing overall atom economy[2].
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Functional Group Interconversion: Starting from 5-hydroxypiperidin-2-one involves N-alkylation followed by activation of the hydroxyl group (e.g., mesylation) and azide displacement. While robust, this route is lengthy and risks competitive O-alkylation.
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Late-Stage N-Alkylation (Selected Route): The most efficient protocol leverages commercially available 5-aminopiperidin-2-one[4]. By transiently protecting the highly nucleophilic primary amine, the lactam nitrogen can be selectively alkylated. This three-step sequence—protection, alkylation, and deprotection—offers high yields, utilizes inexpensive reagents, and is highly scalable[5].
Step-by-Step Experimental Methodologies
The following protocol outlines a self-validating, three-step synthesis designed for high chemoselectivity and yield.
Step 1: Regioselective Amine Protection
Objective: Mask the primary amine to prevent competitive alkylation. Causality & Logic: The primary amine is significantly more nucleophilic than the resonance-stabilized lactam nitrogen. Di-tert-butyl dicarbonate (Boc₂O) selectively reacts with the primary amine without requiring strong bases, ensuring the lactam remains untouched.
Protocol:
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Dissolve 5-aminopiperidin-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).
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Add triethylamine (Et₃N) (2.5 eq) dropwise at 0 °C. Rationale: The base neutralizes the hydrochloride salt to free the amine and catalyzes the protection.
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Add Boc₂O (1.1 eq) in portions.
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Stir the mixture at room temperature for 4 hours. Self-Validation: Monitor by TLC (Ninhydrin stain; the starting primary amine will stain deep purple, whereas the Boc-protected product will not).
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Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Lactam N-Alkylation
Objective: Introduce the isopropyl group at the lactam nitrogen. Causality & Logic: The lactam NH has a pKa of ~15. Sodium hydride (NaH) is required to quantitatively deprotonate it, forming a highly reactive amide enolate. 2-Iodopropane is chosen over 2-bromopropane because the iodide is a superior leaving group, which is critical when driving sterically hindered secondary alkyl halides through an Sₙ2 transition state. N,N-Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature optimally solvates the Na⁺ cation, leaving the lactam anion highly nucleophilic.
Protocol:
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Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF (8 mL/g) under an inert argon atmosphere.
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Cool the solution to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Self-Validation: Observe hydrogen gas evolution. Stir for 30 minutes until bubbling ceases to ensure complete deprotonation.
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Add 2-iodopropane (2.0 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C.
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Extract with ethyl acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x). Rationale: LiCl washes are highly effective at partitioning residual DMF into the aqueous phase.
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Dry, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the N-alkylated intermediate.
Step 3: Acid-Mediated Deprotection
Objective: Remove the Boc group to reveal the target compound. Causality & Logic: The tert-butyl carbamate is highly sensitive to strong acids. Trifluoroacetic acid (TFA) cleanly cleaves the Boc group, releasing isobutylene and carbon dioxide as gaseous byproducts, which entropically drives the reaction to completion.
Protocol:
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Dissolve the N-alkylated intermediate in DCM (5 mL/g).
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Add TFA (10 eq) dropwise at 0 °C.
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Stir at room temperature for 2 hours.
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Concentrate the mixture under reduced pressure to remove excess TFA.
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To obtain the free base, dissolve the residue in minimal water, basify to pH 10 with 2M NaOH, and extract with DCM. Dry and concentrate to yield 5-amino-1-(propan-2-yl)piperidin-2-one[6].
Mechanistic Pathways and Visualizations
Figure 1: Three-step synthetic workflow for 5-amino-1-(propan-2-yl)piperidin-2-one.
Figure 2: Mechanistic steps of the regioselective lactam N-alkylation via SN2 displacement.
Quantitative Data & Process Parameters
| Step | Reaction Phase | Reagents & Solvents | Temp / Time | Typical Yield | Key Analytical Marker (¹H NMR) |
| 1 | Amine Protection | Boc₂O, Et₃N, DCM | 0 °C to RT / 4 h | 85–90% | ~1.45 ppm (s, 9H, Boc group) |
| 2 | N-Alkylation | NaH, 2-Iodopropane, DMF | 0 °C to RT / 12 h | 75–80% | ~4.80 ppm (septet, 1H, CH(CH₃)₂) |
| 3 | Deprotection | TFA, DCM | 0 °C to RT / 2 h | 90–95% | Complete loss of ~1.45 ppm signal |
Conclusion & Future Perspectives
The synthetic route detailed above provides a robust, high-yielding pathway to 5-amino-1-(propan-2-yl)piperidin-2-one[7]. By utilizing a transient Boc-protection strategy, chemists can successfully circumvent the inherent chemoselectivity issues associated with dual-nitrogen heterocycles. This methodology is highly amenable to industrial scale-up and can be easily adapted for the parallel synthesis of various N-alkylated piperidinone derivatives by simply substituting the alkyl halide in Step 2.
References
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Title: 2-Piperidinone, 5-amino-1-(1-methylethyl)- Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]
Sources
- 1. 2-Piperidinone, 5-amino-1-(1-methylethyl)- | C8H16N2O | CID 54592545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-1-isopropylpiperidin-2-one | 1334148-30-9 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 1334148-30-9|5-Amino-1-isopropylpiperidin-2-one|BLD Pharm [bldpharm.com]
